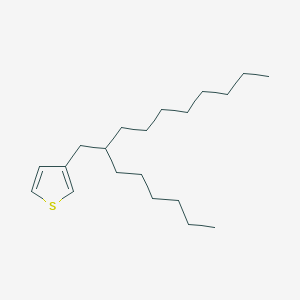

3-(2-Hexyldecyl)thiophene

Description

Overview of Polythiophenes in Organic Electronic and Optoelectronic Research

Polythiophenes, a class of conjugated polymers, are at the forefront of research in organic electronics. escholarship.org Their molecular structure, characterized by a backbone of repeating thiophene (B33073) rings, allows for the delocalization of π-electrons, which is the foundation of their semiconducting properties. This has made them highly attractive for a range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs). escholarship.orguobasrah.edu.iq

The versatility of polythiophene chemistry allows for modifications to their structure, which in turn tunes their electronic and physical properties. primescholars.com One of the most successful strategies for this is the introduction of alkyl side chains at the 3-position of the thiophene ring. These side chains are crucial for imparting solubility to the otherwise insoluble polymer backbone, a critical requirement for solution-based processing techniques that are key to low-cost, large-area device fabrication. escholarship.org

Role of Side Chain Engineering in Modulating Polymer Properties

The seemingly simple addition of an alkyl side chain has profound effects on the properties of polythiophenes. The length, branching, and chemical nature of the side chain can significantly influence the polymer's solubility, melting point, crystallinity, and the solid-state packing of the polymer chains. nih.govescholarship.org These factors, in turn, directly impact the material's electronic properties, such as charge carrier mobility and light absorption characteristics. nih.gov

For instance, the length of a linear alkyl side chain can affect the degree of crystallinity and the melting temperature of the polymer. nih.gov Longer side chains can increase solubility but may also disrupt the close packing of the polymer backbones, which is essential for efficient charge transport. escholarship.org Therefore, a delicate balance must be achieved to optimize both processability and electronic performance.

Specific Focus on the 2-Hexyldecyl Side Chain in Thiophene Architectures

The 2-hexyldecyl side chain is a branched alkyl group that has garnered significant attention in the design of high-performance polythiophenes. This specific branching structure provides a unique combination of properties that are highly desirable for organic electronic applications.

The bulky nature of the 2-hexyldecyl group enhances the solubility of the resulting polymers, even at high molecular weights. This improved solubility allows for the formation of high-quality, uniform thin films, which are essential for fabricating efficient electronic devices. Furthermore, the branched structure can influence the intermolecular packing of the polymer chains in the solid state. While it can prevent excessive crystallization that might lead to brittleness and poor film morphology, it still allows for sufficient π-π stacking for good charge transport. nih.govCurrent time information in Bangalore, IN.

The use of the 2-hexyldecyl side chain has been shown to be advantageous in various donor-acceptor copolymers, where it contributes to favorable blend morphologies in bulk heterojunction solar cells. researchgate.netmdpi.com In some cases, the presence of the 2-hexyldecyl side chain has been linked to improved electrolyte ion ingress in electrochromic polymers, enhancing their charge storage capacity. researchgate.net

Research Findings on Polymers Incorporating 3-(2-Hexyldecyl)thiophene

Detailed studies on homopolymers of this compound (P3HDT) are less common in the literature compared to its use in copolymers. However, research on copolymers provides valuable insights into the properties conferred by the 2-hexyldecyl side chain.

For example, in a study on donor-acceptor copolymers for polymer solar cells, the incorporation of a monomer with a 2-hexyldecyl side chain resulted in polymers with good solubility and the ability to form ordered, nano-fibrillar structures in thin films. researchgate.net This favorable morphology is crucial for efficient charge separation and transport in photovoltaic devices.

Another study on electrochromic polymers demonstrated that the 2-hexyldecyl side chains facilitated better electrolyte transport, leading to improved doping levels and higher specific capacitance. researchgate.net This highlights the role of the side chain in enabling efficient ion exchange, a key process in the functioning of electrochromic and energy storage devices.

The table below summarizes the properties of some copolymers that incorporate the this compound moiety, illustrating its impact on key electronic and physical characteristics.

| Polymer Name | Monomer Components | Application | Key Findings Attributed to the 2-Hexyldecyl Side Chain |

| PTVT-C8 | (E)-1,2-bis(3-(2-hexyldecyl)thiophen-2-yl)ethene and 5,6-difluorobenzo[c] nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole | Polymer Solar Cells | Good solubility, contributes to the formation of nano-fibrillar structures. researchgate.net |

| PIDTT–EBzE | Indacenodithieno[3,2-b]thiophene and 4,7-bis(2,3-dihydrothieno[3,4-b] escholarship.orgCurrent time information in Bangalore, IN.dioxin-5-yl)-2-(2-hexyldecyl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.acs.orgtriazole | Electrochromic Supercapacitors | Enhanced electrolyte ion ingress, improved p-type doping, and maximized charge storage capacity. researchgate.net |

| PBTFO-T-1 | Thiophene and 5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole | Polymer Solar Cells | Provides necessary solubility for processing with non-halogenated solvents. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hexyldecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)17-20-15-16-21-18-20/h15-16,18-19H,3-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFZTBJTNXTFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Hexyldecyl Thiophene and Its Polymer Derivatives

Monomer Synthesis Strategies for 3-(2-Hexyldecyl)thiophene

The synthesis of the this compound monomer typically involves the formation of a carbon-carbon bond between the thiophene (B33073) ring and the 2-hexyldecyl side chain. While specific literature detailing the synthesis of this exact molecule is not prevalent, the general and well-established methods for the synthesis of 3-alkylthiophenes are directly applicable. A common and convenient approach is the nickel-catalyzed cross-coupling reaction between a Grignard reagent derived from a branched alkyl halide and a halogenated thiophene precursor.

A plausible synthetic route involves the reaction of 3-bromothiophene with 2-hexyldecylmagnesium bromide in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2). The Grignard reagent, 2-hexyldecylmagnesium bromide, is prepared by reacting 1-bromo-2-hexyldecane with magnesium metal. The subsequent cross-coupling with 3-bromothiophene yields the desired this compound. This method is advantageous due to the commercial availability of the starting materials and the high yields often achieved for cross-coupling reactions with primary alkyl Grignard reagents.

For subsequent polymerization, particularly for methods like Grignard Metathesis (GRIM), a dihalogenated monomer such as 2,5-dibromo-3-(2-hexyldecyl)thiophene is required. This can be synthesized by the bromination of the this compound monomer using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as a chloroform/acetic acid mixture.

Polymerization Techniques for Poly(this compound) and Copolymers

The properties of poly(this compound) (P3HDT) are highly dependent on the polymer's molecular weight, regioregularity, and polydispersity, which are in turn controlled by the polymerization method. Several techniques have been developed to achieve high degrees of control over these parameters.

Kumada Catalyst-Transfer Polymerization (KCTP), often used interchangeably with Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). cmu.educmu.edu This technique provides excellent control over the polymer's molecular weight and results in narrow molecular weight distributions (polydispersity indices, PDIs, typically between 1.2 and 1.5). cmu.edu

The GRIM polymerization of 2,5-dibromo-3-(2-hexyldecyl)thiophene involves a magnesium-halogen exchange reaction with an alkyl Grignard reagent, such as t-butylmagnesium chloride, to form a mixture of magnesiated isomers. cmu.edutdl.org Upon addition of a nickel(II) catalyst, typically Ni(dppp)Cl2, polymerization proceeds. A key feature of this method is that only the less sterically hindered 2-bromo-5-(chloromagnesio)-3-alkylthiophene isomer is incorporated into the growing polymer chain, which leads to a high degree of head-to-tail (HT) regioregularity (>98%). cmu.edu The polymerization proceeds via a chain-growth mechanism, where the nickel catalyst remains associated with the growing polymer chain end. cmu.edu This "living" characteristic allows for the synthesis of block copolymers by the sequential addition of different monomers. cmu.edu

The reaction conditions, such as monomer-to-initiator ratio, can be adjusted to control the final molecular weight of the polymer. cmu.educmu.edu This method is advantageous as it often proceeds at room temperature and can be scaled up for larger quantities. tdl.org

| Polymerization Method | Key Features | Resulting Polymer Characteristics |

| KCTP / GRIM | Chain-growth mechanism; uses Ni(II) catalyst. | High regioregularity (>98% HT); controlled molecular weight; narrow polydispersity (PDI < 1.5); allows for block copolymer synthesis. cmu.educmu.edu |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods, as it avoids the preparation of organometallic monomer derivatives. rsc.orgsemanticscholar.org This method involves the palladium-catalyzed coupling of a C-H bond on one monomer with a C-X (where X is a halide) bond on another. semanticscholar.org

For the synthesis of poly(this compound), a di-brominated monomer could be copolymerized with an aromatic comonomer that possesses activated C-H bonds. Alternatively, homopolymerization of a monomer like 2-bromo-3-(2-hexyldecyl)thiophene can occur via C-H/C-Br coupling. Optimization of the DArP conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to achieve high molecular weight polymers and minimize defects from undesired side reactions like β-branching or homocoupling. rsc.org For instance, a typical DArP system might employ a palladium acetate catalyst with a phosphine ligand, a carbonate base, and a pivalic acid additive in a high-boiling-point solvent like o-xylene. rsc.org While DArP offers a more straightforward synthetic route, achieving the same level of regioregularity as KCTP/GRIM can be challenging. rsc.org

| Parameter | Optimized Condition for a DArP of a Thiophene Derivative rsc.org |

| Catalyst | Pd(OAc)2 |

| Ligand | (o-MeOPh)3P |

| Base | K2CO3 |

| Additive | PivOH |

| Solvent | o-xylene |

| Temperature | 100 °C |

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki-Miyaura polycondensations, are versatile step-growth methods for synthesizing a wide range of conjugated polymers. rsc.orgmdpi.com

The Stille coupling involves the reaction of an organotin compound with an organic halide. wikipedia.org For poly(this compound), this would typically involve the polycondensation of 2,5-dibromo-3-(2-hexyldecyl)thiophene with a bis(stannyl) comonomer or the self-condensation of a monomer bearing both a halide and a stannyl group, such as 2-bromo-5-(tributylstannyl)-3-(2-hexyldecyl)thiophene. wiley-vch.de The reaction is catalyzed by a palladium(0) complex, often generated in situ from a Pd(II) precursor. rsc.orgwiley-vch.de Stille polycondensation is known for its tolerance to a wide variety of functional groups, but a significant drawback is the toxicity of the organotin reagents and the difficulty in completely removing tin residues from the final polymer. wikipedia.orgwiley-vch.de

The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or boronic ester, which reacts with an organic halide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net To synthesize P3HDT, a 2,5-bis(boronic ester)-3-(2-hexyldecyl)thiophene monomer could be polymerized with a di-bromo comonomer. The Suzuki-Miyaura reaction is generally considered more environmentally benign than the Stille coupling due to the lower toxicity of boron compounds. researchgate.net However, the reaction conditions, particularly the base, must be carefully chosen to avoid side reactions like deboronation, which can limit the achievable molecular weight. researchgate.net

| Coupling Reaction | Organometallic Reagent | Key Advantages / Disadvantages |

| Stille Coupling | Organotin (Stannane) | High functional group tolerance. wikipedia.org / Toxicity of tin compounds. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron (Boronic acid/ester) | Lower toxicity of reagents. researchgate.net / Potential for side reactions like deboronation. researchgate.net |

Chemical oxidative polymerization is one of the earliest and most straightforward methods for synthesizing polythiophenes. researchgate.net It typically involves the use of an oxidizing agent, most commonly iron(III) chloride (FeCl3), in a solvent like chloroform. researchgate.netnih.govmdpi.com The polymerization of this compound would proceed by adding FeCl3 to a solution of the monomer. The reaction is believed to occur through the formation of radical cations, which then couple to form the polymer. mdpi.com

While this method is simple and cost-effective, it generally offers poor control over the polymer's structure. researchgate.netnih.gov The resulting polymers are often regio-irregular, with a mixture of head-to-head, head-to-tail, and tail-to-tail linkages. This lack of regioregularity disrupts the planarity of the polymer backbone, leading to a shorter effective conjugation length and generally poorer electronic properties compared to polymers synthesized by controlled methods. cmu.edu Furthermore, this method often produces polymers with broad molecular weight distributions and can leave behind metallic impurities that are difficult to remove. researchgate.net

| Oxidizing Agent | Common Solvent | Structural Control |

| Iron(III) chloride (FeCl3) | Chloroform | Poor regioregularity control; broad molecular weight distribution. researchgate.netnih.gov |

Control of Polymer Architecture and Molecular Characteristics

The ability to control the polymer architecture and molecular characteristics of P3HDT is paramount for optimizing its performance in electronic devices. Key parameters include regioregularity, molecular weight (Mn), polydispersity index (PDI), and end-group functionality.

Regioregularity is effectively controlled by methods like KCTP/GRIM, which can produce P3ATs with nearly exclusive head-to-tail (HT) linkages (>98%). cmu.edu This high degree of regioregularity allows the polymer chains to adopt a more planar conformation, facilitating intermolecular π-π stacking and improving charge carrier mobility. researchgate.net

Molecular weight and PDI are best controlled through living or controlled polymerization mechanisms, such as KCTP/GRIM. cmu.eduresearchgate.net In these systems, the molecular weight can be tuned by adjusting the monomer-to-initiator ratio, and the chain-growth nature of the polymerization leads to narrow PDIs. cmu.edu This control is crucial as the molecular weight influences the polymer's solubility, processability, and film-forming properties, as well as its electronic characteristics. researchgate.net

Polymer architecture , such as the synthesis of block copolymers, is also enabled by the living nature of KCTP/GRIM. By sequentially adding different monomers, well-defined diblock or multiblock copolymers can be synthesized. cmu.edutdl.org This allows for the combination of different electronic or physical properties within a single macromolecule. Furthermore, the living chain end in KCTP can be quenched with various reagents to introduce specific end-group functionalities . tdl.org This is useful for creating materials that can be grafted onto surfaces or for synthesizing more complex architectures like star-shaped polymers. kuleuven.beumons.ac.be

In contrast, step-growth methods like Stille and Suzuki polymerizations offer less precise control over molecular weight and PDI. Oxidative polymerization provides the least control over all these structural parameters. researchgate.net

Regioregularity Control and its Impact on Polymerization

Regioregularity in poly(3-alkylthiophene)s (P3ATs) refers to the consistency of the coupling between monomer units. The three possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling results in a more planar polymer backbone, which enhances π-π stacking and, consequently, improves charge carrier mobility. cmu.edu For poly(this compound), achieving high regioregularity is critical for its performance in electronic devices.

The Grignard Metathesis (GRIM) method is a widely used technique to synthesize highly regioregular P3ATs. cmu.edu This method involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl2. cmu.edu The polymerization proceeds through a quasi-"living" chain-growth mechanism, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu Kinetic studies have confirmed that the nickel catalyst is incorporated into the polymer as an end group. cmu.edu For branched monomers like this compound, the steric hindrance of the side chain can influence the polymerization kinetics and the achievable regioregularity. Research on similarly branched monomers, such as 3-(2-octyldodecyl)thiophene, using Kumada Catalyst-Transfer Polycondensation (KCTCP), has shown that a controlled polymerization is achievable. rsc.org

The degree of regioregularity is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the signals of the aromatic protons on the thiophene ring. mdpi.com Highly regioregular poly(3-alkylthiophene)s generally exhibit regioregularities of 98% or higher. mdpi.com

Table 1: Influence of Synthetic Method on Regioregularity of Poly(3-alkylthiophene)s

| Polymerization Method | Typical Regioregularity (%) | Key Features |

|---|---|---|

| Grignard Metathesis (GRIM) | >95% | Quasi-"living" polymerization, good control over molecular weight. |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | >95% | Chain-growth mechanism, suitable for branched monomers. |

Molecular Weight Control and Polydispersity in Synthesis

Control over the molecular weight (number-average molecular weight, M_n) and the molecular weight distribution (polydispersity index, PDI) is crucial as these parameters significantly influence the physical and electronic properties of the resulting polymer. mdpi.comstanford.edu In chain-growth polymerizations like GRIM and KCTP, the molecular weight can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. cmu.edu

For poly(3-alkylthiophene)s, a linear relationship is often observed between the number-average molecular weight and the [monomer]/[catalyst] ratio, which is a key indicator of a controlled or "living" polymerization process. cmu.edu This relationship allows for the synthesis of polymers with targeted molecular weights. Studies on various poly(3-alkylthiophene)s have demonstrated the ability to produce polymers with M_n ranging from a few kilograms per mole to over 100 kg/mol with this approach. mdpi.comresearchgate.net

The polydispersity index (PDI = M_w/M_n), where M_w is the weight-average molecular weight, is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is characteristic of a controlled polymerization. For poly(3-alkylthiophene)s synthesized via GRIM or KCTP, PDI values are typically in the range of 1.2 to 1.5. cmu.edu The branched nature of the 2-hexyldecyl side chain in poly(this compound) can affect the polymerization kinetics and may lead to differences in the achievable molecular weight and PDI compared to linear side-chain analogues. rsc.org

Table 2: Representative Molecular Weight and Polydispersity Data for Poly(3-alkylthiophene)s Synthesized via Controlled Polymerization

| Polymer | Monomer/Catalyst Ratio | M_n ( kg/mol ) | PDI |

|---|---|---|---|

| Poly(3-hexylthiophene) | 50 | 8.5 | 1.3 |

| Poly(3-hexylthiophene) | 100 | 16.2 | 1.4 |

| Poly(3-dodecylthiophene) | 75 | 18.1 | 1.25 |

End-Group Functionalization in Controlled Polymerization

The chain-growth nature of GRIM and KCTP allows for the precise control of the polymer chain ends. End-group functionalization is a valuable technique for modifying the properties of poly(this compound) and for creating more complex macromolecular architectures, such as block copolymers. cmu.edu

In the GRIM method, the polymerization can be terminated by adding a Grignard reagent (RMgX), which introduces the 'R' group at the chain end. cmu.edu This in-situ end-group functionalization is a versatile one-pot method for introducing a wide variety of functional groups, including but not limited to, vinyl, ethynyl, phenyl, and functional groups containing heteroatoms. cmu.edu The mechanism involves the reaction of the terminating Grignard reagent with the nickel catalyst at the end of the growing polymer chain. cmu.edu

This approach has been successfully used to synthesize poly(3-alkylthiophene)s with functional end groups that can be used for subsequent reactions, such as "click" chemistry or for grafting the polymer onto surfaces. researchgate.net For instance, the introduction of a vinyl or ethynyl end group allows for further modification through reactions like hydrosilylation or cycloadditions. The ability to introduce specific functionalities at the chain ends of poly(this compound) opens up possibilities for tailoring its self-assembly behavior and its interface properties in electronic devices.

Table 3: Examples of End-Group Functionalization of Poly(3-alkylthiophene)s

| Terminating Agent | Resulting End Group | Potential Application |

|---|---|---|

| Vinylmagnesium bromide | Vinyl | Post-polymerization modification, cross-linking |

| Ethynylmagnesium bromide | Ethynyl | "Click" chemistry, synthesis of block copolymers |

| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)phenyl | Tuning electronic properties |

Molecular and Supramolecular Structure of Poly 3 2 Hexyldecyl Thiophene Systems

Influence of the 2-Hexyldecyl Side Chain on Polymer Conformation

The branched nature of the 2-hexyldecyl substituent profoundly impacts the polymer's backbone geometry and interchain interactions.

The planarity of the polythiophene backbone is crucial for effective π-orbital overlap and, consequently, efficient charge transport. However, the attachment of side chains introduces torsional strain between adjacent thiophene (B33073) rings. In poly(3-alkylthiophene)s, a balance exists between the energy gain from backbone planarization, which enhances conjugation, and the steric repulsion between the side chains and the sulfur atom of the neighboring ring.

While specific studies on the torsional dynamics of P3HDT are limited, research on analogous polythiophenes with branched side chains suggests that the bulky 2-hexyldecyl group likely increases the torsional angle between thiophene units compared to linear side chains. This increased torsion can disrupt the planarity of the backbone to some extent. However, the system can still achieve a significant degree of planarization, particularly in the solid state, to maximize intermolecular interactions. The dynamics of these torsional angles are critical, influencing the polymer's ability to adopt a planar conformation upon aggregation and crystallization.

The 2-hexyldecyl side chain exerts significant steric hindrance, which directly influences the packing of polymer chains. This steric effect is a key determinant of the interchain spacing in both the lamellar stacking and π-stacking directions.

X-ray diffraction studies on various poly(3-alkylthiophene)s have established a clear correlation between side-chain length and lamellar spacing. For P3HDT, the bulky and branched nature of the 2-hexyldecyl group is expected to lead to a larger lamellar stacking distance compared to poly(3-hexylthiophene) (P3HT). This increased spacing is a direct consequence of the volume occupied by the side chains, which act as insulating spacers between the conductive backbones.

Conversely, the π-stacking distance, which is the separation between the planes of the conjugated backbones, is also affected. While the bulky side chains might be expected to hinder close packing, the strong π-π interactions between the thiophene rings drive the chains to adopt a co-facial arrangement. The precise π-stacking distance in P3HDT is a result of the competition between these attractive π-π interactions and the steric repulsion from the side chains. Research on polythiophenes with branched side chains has shown that the branching point's proximity to the backbone is a critical factor.

Table 1: Comparison of Typical Interchain Spacing in Poly(3-alkylthiophene)s

| Polymer | Side Chain | Typical Lamellar Spacing (Å) | Typical π-Stacking Distance (Å) |

| Poly(3-hexylthiophene) (P3HT) | Linear Hexyl | ~16-18 | ~3.8 |

| Poly(3-(2-hexyldecyl)thiophene) (P3HDT) | Branched 2-Hexyldecyl | Expected to be >18 | ~3.8 - 4.0 |

Note: The values for P3HDT are estimations based on trends observed in polythiophenes with branched side chains.

Crystalline Morphology in Thin Films

The solid-state morphology of P3HDT thin films is characterized by a semicrystalline structure where ordered crystalline domains are embedded within an amorphous matrix. The formation and characteristics of these crystalline regions are critical for device performance.

P3HDT chains exhibit a strong tendency to self-assemble into ordered nanostructures, driven by the crystallization of the conjugated backbone. In solution, upon cooling or in the presence of a poor solvent, the polymer chains aggregate to form one-dimensional nanofibrillar structures. These nanofibers are the fundamental building blocks of the crystalline domains in thin films.

The self-assembly process is hierarchical. Initially, planarized polymer backbones stack via π-π interactions to form the core of the nanofiber. The 2-hexyldecyl side chains then arrange themselves on the periphery of this crystalline core, providing solubility and influencing the interactions between nanofibers. The length and uniformity of these self-assembled nanofibers can be influenced by factors such as solvent choice, cooling rate, and polymer concentration.

The crystallization of P3HDT from the melt or solution is a process of nucleation and growth. The final morphology of the thin film is highly dependent on the density of nucleation sites and the kinetics of crystal growth. A high nucleation density leads to a large number of small crystallites with numerous grain boundaries, which can be detrimental to charge transport. Conversely, a low nucleation density allows for the growth of larger, more ordered crystalline domains.

Techniques such as solvent vapor annealing and thermal annealing can be employed to control the nucleation density and crystallization kinetics. Solvent vapor annealing allows for the slow and controlled aggregation of polymer chains, promoting the formation of highly ordered structures with low nucleation density. Thermal annealing above the glass transition temperature provides the polymer chains with sufficient mobility to rearrange and form larger, more perfect crystals. The bulky 2-hexyldecyl side chains may influence the crystallization kinetics, potentially slowing down the process compared to polymers with shorter, linear side chains due to increased steric hindrance.

The crystalline domains of P3HDT in thin films can manifest in a variety of morphological features, depending on the processing conditions.

Fibrils: As mentioned, nanofibers are the primary self-assembled structures. In thin films, these fibrils can align and pack to form larger crystalline domains. The orientation of these fibrils relative to the substrate (e.g., edge-on or face-on) is a critical parameter for charge transport in devices like field-effect transistors.

Spherulites: Under certain crystallization conditions, particularly when crystallizing from the melt, P3HDT can form spherulites. These are spherical superstructures composed of radially growing crystalline lamellae. The lamellae themselves consist of folded polymer chains. The size and internal structure of the spherulites are influenced by the cooling rate and nucleation density.

Lamellar Structures: At a smaller length scale, the fundamental crystalline structure is lamellar. The polymer backbones are oriented perpendicular to the lamellar surface, and the side chains extend outwards, creating alternating layers of conjugated backbones and insulating alkyl chains. The thickness of these lamellae is related to the length of the polymer chains and the folding of the backbone.

Nanopatterns: Through controlled self-assembly techniques, it is possible to create well-defined nanopatterns in P3HDT thin films. This can be achieved through methods like nanoimprint lithography or by utilizing block copolymers where P3HDT is one of the blocks, leading to microphase separation and the formation of ordered domains.

Molecular Orientation within Crystalline Domains (Face-on, Edge-on, Flat-on)

In thin films, the crystalline domains of polythiophenes can adopt distinct orientations relative to the substrate surface, which significantly impacts device performance. doi.org The primary orientations are described as "edge-on" and "face-on". acs.orgresearchgate.net

Edge-on Orientation : The thiophene rings of the polymer backbone are oriented perpendicular to the substrate, resembling a deck of cards standing on its edge. nih.gov In this arrangement, the insulating alkyl side chains (the 'edge') are in contact with the substrate. nih.gov This orientation places the π-π stacking direction parallel to the substrate, which is highly favorable for in-plane charge transport in applications like organic field-effect transistors (OFETs). ugent.be

Face-on Orientation : The plane of the thiophene rings is oriented parallel to the substrate, meaning the aromatic faces are pointing towards the substrate. acs.orgnih.gov This arrangement aligns the π-π stacking direction perpendicular to the substrate, which is ideal for vertical charge transport in devices such as organic solar cells and light-emitting diodes. ugent.be

Flat-on Orientation : This term is sometimes used interchangeably with face-on. In other contexts, it can describe a specific arrangement where the polymer backbones are aligned parallel to the substrate, which can be induced by methods like mechanical rubbing. figshare.com

The final orientation is influenced by factors such as the polymer's interaction with the substrate, the choice of solvent, and post-deposition processing methods. acs.org For instance, spin-coated P3HT films often exhibit a face-on or mixed orientation, whereas techniques like dip-coating can promote an edge-on arrangement. ugent.be Thermal annealing can also induce a transition from a face-on to a more stable edge-on orientation. doi.org

Impact of Polymerization Parameters on Morphology

The intrinsic properties of the polymer chains, established during synthesis, are foundational to the resulting film morphology. Regioregularity and molecular weight are two of the most critical parameters that dictate the polymer's ability to self-assemble into ordered, crystalline structures.

Role of Regioregularity in Crystalline Order

Regioregularity (RR) refers to the precision of the head-to-tail (HT) linkages between monomer units in the polymer chain. A high degree of regioregularity (>95%) is essential for polythiophenes to crystallize effectively. unl.edu

Head-to-head (HH) or tail-to-tail (TT) defects introduce "kinks" in the polymer backbone, disrupting its planarity. youtube.com These defects are typically excluded from the crystalline lattice, accumulating in the amorphous regions. youtube.com Consequently, a higher concentration of regiodefects leads to:

Thinner Crystal Lamellae : The crystallizable segments between defects are shorter, limiting the size of the crystalline domains along the chain axis. youtube.com

Lower Charge Carrier Mobility : The increased disorder and smaller crystalline domains hinder efficient charge transport.

Effect of Molecular Weight on Crystallinity and Film Formation

Molecular weight (MW) plays a complex role in the morphology of polythiophene films. Generally, increasing the molecular weight of P3ATs leads to an increase in the degree of crystallinity and a higher crystalline melting temperature. plinthetal.com Longer polymer chains can more easily form stable crystalline structures. plinthetal.com

However, there is a trade-off. As chain length increases, so does the likelihood of chain entanglement. figshare.com These entanglements can restrict the polymer's movement and hinder its ability to organize into large, well-ordered crystalline domains, particularly during rapid film formation processes like spin coating. figshare.comfigshare.com High molecular weight can also make the polymer solution more viscous, complicating film processing.

Studies on P3HT have shown that higher MW can help bridge disordered grain boundaries between crystalline regions, creating a more continuous pathway for charge carriers and improving mobility. However, there is often an optimal molecular weight range for specific applications, balancing the benefits of increased crystallinity with the challenges of processability and chain entanglement. plinthetal.com The critical entanglement molecular weight for P3HT is estimated to be around 35 kg/mol .

| Property | Low Molecular Weight | High Molecular Weight | Reason |

|---|---|---|---|

| Crystallinity | Lower | Higher | Longer chains provide more segments for crystallization. plinthetal.com |

| Melting Temperature (Tm) | Lower | Higher | Larger, more stable crystallites require more energy to melt. plinthetal.com |

| Film Formation | Easier, less viscous solutions | More difficult, ropy solutions | Increased chain entanglement at higher MW increases solution viscosity. |

| Charge Mobility | Lower | Higher (up to a point) | Longer chains can bridge amorphous regions between crystallites. |

Strategies for Morphological Control (e.g., Thermal Annealing, Solvent Vapor Annealing, Self-Seeding)

Because solution-processed films are often kinetically trapped in a disordered state, post-deposition treatments are crucial for enhancing crystalline order and optimizing device performance. The goal of these strategies is to provide the polymer chains with the necessary mobility to rearrange into more thermodynamically stable, ordered structures.

Solvent Vapor Annealing (SVA) : In this technique, the polymer film is exposed to a saturated vapor of a suitable solvent. The solvent molecules penetrate the film, causing it to swell and increasing the mobility of the polymer chains. This allows for significant structural rearrangement and crystallization to occur at or near room temperature. SVA can be a powerful tool for improving crystallinity and can even induce changes in molecular orientation, for example, causing a reorientation of P3HT crystals from face-on to edge-on. The effectiveness of SVA depends on the choice of solvent and the annealing time.

Self-Seeding : This is a solution-based approach to control crystallization by creating crystalline nuclei (seeds) in the polymer solution before film deposition. A common method involves dissolving the polymer at an elevated temperature, cooling it to induce aggregation and seed formation, and then reheating to a temperature where only the most stable seeds survive. figshare.com These seeds then act as templates for the rapid growth of well-defined crystalline structures, such as nanofibrils, during the film casting process. figshare.com This technique allows for the development of highly crystalline films directly from solution, potentially eliminating the need for post-deposition annealing. figshare.com The control of nucleation density through seeding is a key step toward achieving optimal semicrystalline morphology.

| Strategy | Mechanism | Primary Advantage | Key Parameters |

|---|---|---|---|

| Thermal Annealing | Provides thermal energy for chain rearrangement. | Simple and effective for increasing crystallinity. | Temperature, Time. |

| Solvent Vapor Annealing | Solvent plasticizes the film, increasing chain mobility. | Allows for structural ordering at lower temperatures. | Solvent Choice, Time, Vapor Pressure. |

| Self-Seeding | Uses pre-formed crystal nuclei to template growth from solution. figshare.com | Achieves high crystallinity without post-processing. figshare.com | Solvent/Temperature cycles, Seed concentration. figshare.com |

Optoelectronic Properties of Poly 3 2 Hexyldecyl Thiophene and Its Derivatives

Electronic Absorption Characteristics

The electronic absorption properties of poly(3-alkylthiophene)s, including P3HDT, are primarily governed by π-π* transitions along the conjugated polymer backbone. These characteristics are sensitive to the polymer's conformation, aggregation state, and the surrounding environment.

In solution, poly(3-alkylthiophene)s typically exhibit a broad absorption spectrum in the visible range. For instance, poly(3-hexylthiophene) (P3HT) in a good solvent like chloroform displays a single absorption band with a maximum (λmax) around 451 nm kuleuven.be. This absorption is characteristic of the π-π* transition in a more coiled or disordered polymer chain conformation.

When cast into a thin film or when aggregation is induced in solution, the absorption spectrum of poly(3-alkylthiophene)s undergoes a notable red-shift and often develops vibronic features, appearing as distinct shoulders. For P3HT films, the absorption maximum can shift to around 526 nm, with shoulders appearing at approximately 488 nm and 588 nm when cast from chloroform sumdu.edu.ua. The use of different solvents can further influence the film morphology and, consequently, the absorption spectra. For example, P3HT films prepared from toluene or 1,2-dichlorobenzene show a red-shifted λmax at 556 nm with shoulders at about 522-527 nm and 603 nm sumdu.edu.ua. This red-shift is indicative of a more planar and ordered polymer backbone, which leads to a longer effective conjugation length.

While specific data for P3HDT is less common, a diketopyrrolopyrrole (DPP)-based polymer bearing a 2-hexyldecyl side chain (D-PDPP4T-HD) exhibited a pronounced red-shift in its thin-film absorption spectrum, with an onset similar to other aggregated DPP polymers semanticscholar.org. This suggests that P3HDT would also display significant red-shifting of its absorption spectrum in the solid state compared to in solution due to enhanced intermolecular interactions.

| Polymer/Solvent/State | Absorption Maximum (λmax) (nm) | Shoulder Peaks (nm) |

|---|---|---|

| P3HT in Chloroform | 451 | - |

| P3HT Film (from Chloroform) | 526 | 488, 588 |

| P3HT Film (from Toluene) | 556 | 522, 603 |

| P3HT Film (from 1,2-Dichlorobenzene) | 556 | 527, 603 |

The optical band gap (Eg) of polythiophenes is a crucial parameter for their application in optoelectronic devices and can be estimated from the onset of the absorption spectrum. Molecular design, including the nature of the side chains and the introduction of different monomer units, can effectively tune this property.

For P3HT, the optical band gap is influenced by its regioregularity and molar mass, with higher values of both generally leading to a lower band gap due to increased conjugation length rsc.org. The introduction of different substituents on the thiophene (B33073) ring can also modify the electronic properties and thus the band gap. For instance, copolymers of 3-hexylthiophene and thiophene have shown that the optical band gap can be decreased by increasing the thiophene content rdd.edu.iq. A study on a copolymer of 3-hexylthiophene and thiophene reported an optical energy gap of 2.78 eV for pure P3HT, which decreased to 1.88 eV for a copolymer with 30% thiophene rdd.edu.iq.

Furthermore, the introduction of electron-withdrawing or electron-donating groups can tune the energy levels of the polymer. Theoretical studies on polythiophenes with benzothiazole and benzoxazole side chains have shown that the band gap can be significantly altered by the choice of the heteroaromatic side group scienceopen.com. While specific studies on the systematic tuning of the optical band gap of P3HDT through molecular design are limited, the principles derived from P3HT and other polythiophene derivatives are directly applicable. The bulky 2-hexyldecyl side chain in P3HDT itself influences the solid-state packing and, consequently, the electronic band structure.

Aggregation and supramolecular organization have a profound effect on the electronic absorption characteristics of poly(3-alkylthiophene)s. In solution, as the solvent quality is decreased (e.g., by adding a non-solvent to a solution in a good solvent), the polymer chains tend to aggregate kuleuven.be. This aggregation leads to a more planar conformation of the polymer backbone and closer π-π stacking between adjacent chains.

This increased order is reflected in the UV-Vis absorption spectrum by a red-shift of the main absorption peak and the appearance of a vibronic fine structure kuleuven.be. These spectral changes are indicative of the formation of H-aggregates or J-aggregates, depending on the specific packing arrangement of the polymer chains. For P3HT, the appearance of these vibronic shoulders upon aggregation is a well-documented phenomenon kuleuven.bersc.org. The kinetics of p-doping of P3HT with F4-TCNQ have been shown to be dependent on the aggregation state, with aggregated nanowhiskers exhibiting a faster doping rate compared to solubilized polymer chains, likely due to more efficient charge delocalization in the ordered structures rsc.org. The bulky 2-hexyldecyl side chain of P3HDT is expected to influence the kinetics and thermodynamics of aggregation, potentially leading to different morphologies compared to P3HT, which would in turn be reflected in the absorption spectra.

Photoluminescence Phenomena

Photoluminescence (PL) in conjugated polymers like poly(3-(2-hexyldecyl)thiophene) arises from the radiative decay of excitons (bound electron-hole pairs) generated upon photoexcitation. The emission properties are sensitive to the polymer's structure, conformation, and environment.

The photoluminescence spectrum of poly(3-alkylthiophene)s is typically red-shifted with respect to their absorption spectrum, a phenomenon known as the Stokes shift. In dilute solutions where the polymer chains are relatively isolated, the emission is characteristic of single-chain photophysics. For P3HT in solution, the emission spectrum is broad and unstructured.

Upon aggregation, the PL spectrum of P3HT often becomes more structured and can be either red-shifted or blue-shifted depending on the nature of the interchain interactions. The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, is also highly dependent on the aggregation state. In general, aggregation in polythiophenes can lead to a decrease in the PLQY due to the formation of non-radiative decay pathways. However, some thiophene-based oligomers have been shown to exhibit high PLQYs in the solid state nih.gov. For example, certain three-coordinate thiolate copper(I) complexes have been reported to have PLQYs of approximately 1.0 at both 293 K and 77 K in the solid state uoa.gr.

Photoluminescence quenching, the reduction in fluorescence intensity, can occur through various mechanisms, including energy transfer and charge transfer to an acceptor molecule or quenching site. The structure of the polymer plays a crucial role in these processes.

In the context of polythiophene-based systems, PL quenching is a key process in organic solar cells, where excitons are dissociated at the donor-acceptor interface. The efficiency of this quenching is dependent on the morphology of the polymer blend. For P3HT, efficient PL quenching is observed when blended with fullerene derivatives or carbon nanotubes, indicating effective charge transfer researchgate.net. The quenching mechanism can be static, involving the formation of a non-fluorescent ground-state complex, or dynamic, involving collisional quenching of the excited state researchgate.net. Studies on P3HT with carbon nanotubes have suggested that the quenching mechanism is predominantly static researchgate.net.

Electrochemical Properties

Detailed cyclic voltammetry data for Poly(this compound) were not found in the search results.

Specific HOMO and LUMO energy levels for Poly(this compound) determined through electrochemical methods were not available in the search results.

Charge Transport Mechanisms in Poly 3 2 Hexyldecyl Thiophene Systems

Fundamental Modes of Charge Conduction (Intrachain vs. Interchain)

Charge transport in P3HDT can be fundamentally divided into two modes: intrachain and interchain conduction. nih.govaps.org These processes occur at the molecular level and are the building blocks of macroscopic charge mobility.

Intrachain Transport: This refers to the movement of charge carriers along the conjugated backbone of a single polymer chain. rsc.org The overlapping p-orbitals of the thiophene (B33073) rings create a delocalized π-electron system, which serves as a quasi-one-dimensional pathway for charge carriers. Intrachain transport is exceptionally fast, with theoretical mobilities that can be quite high. rsc.org However, this rapid transport is limited by the effective conjugation length of the polymer, which can be disrupted by conformational defects such as twists or bends in the chain, as well as chemical defects. acs.org

The interplay between these two modes is critical. While a charge may move rapidly along a segment of a polymer chain, its journey through the device is ultimately limited by the necessity of hopping to an adjacent chain to continue its path.

Role of Crystalline and Amorphous Regions in Charge Transport

Crystalline Regions: In the crystalline domains, P3HDT chains adopt a highly ordered, planar conformation and pack closely together in a lamellar structure. This regular arrangement facilitates strong π-π stacking between adjacent chains, significantly enhancing the electronic coupling. mdpi.com Consequently, interchain charge hopping is much more efficient in these regions, leading to higher charge carrier mobility. rsc.org The crystalline domains can be considered the primary "superhighways" for charge transport.

Amorphous Regions: The amorphous regions are characterized by a random, disordered arrangement of polymer chains with significant conformational variations (twists and bends). rsc.org This disorder disrupts π-π stacking and increases the average distance between chains, resulting in poor electronic coupling and significantly lower charge carrier mobility. rsc.org These regions act as barriers or traps for charge carriers, impeding their movement through the material. cam.ac.uk

The connectivity between the crystalline domains is paramount for efficient bulk transport. "Tie chains," which are polymer chains that span from one crystalline domain to another through the amorphous region, provide crucial pathways for charge carriers to move between the highly conductive crystalline regions. rsc.org A high density of these tie chains can mitigate the insulating effect of the amorphous phase and ensure a continuous transport pathway throughout the film. rsc.org

| Feature | Crystalline Regions | Amorphous Regions |

| Chain Arrangement | Ordered, planar, close packing | Disordered, random coils |

| π-π Stacking | Strong and regular | Weak and disrupted |

| Electronic Coupling | High | Low |

| Charge Mobility | High | Low |

| Primary Role | Efficient charge transport pathways | Barriers, traps; transport via tie chains |

Hopping and Tunneling Mechanisms

The movement of charge carriers between localized states, particularly during interchain transport, is described by hopping and tunneling models. rsc.org

Hopping: In organic semiconductors, charge carriers are often localized on specific molecular sites or segments of the polymer chain. Charge transport occurs via phonon-assisted "hopping," a thermally activated process where a carrier moves from one localized site to another. aps.org This is an incoherent process where the charge carrier loses phase information after each hop. The probability of a hop depends on the spatial distance between the sites, the difference in their energy levels (energetic disorder), and the temperature. aps.org Models like variable-range hopping (VRH) are often used to describe this process, particularly in disordered systems, where carriers may hop to sites that are not their nearest neighbors to find a more energetically favorable pathway. aps.org

Tunneling: Tunneling is a quantum mechanical phenomenon where a charge carrier passes through a potential energy barrier that it classically could not overcome. rsc.org This is a coherent process that does not necessarily require thermal activation. While pure tunneling is a component of charge transfer, the transport in bulk polymer films is more accurately described by hopping models that incorporate tunneling probabilities for the transfer between sites, often framed within Marcus theory. nih.gov The distinction can become blurred, but generally, hopping is considered the dominant mechanism for charge to move between polymer chains in materials like P3HDT at or near room temperature. acs.org

Structure-Charge Transport Relationships

The macroscopic charge carrier mobility of P3HDT is not an intrinsic constant but is profoundly influenced by its molecular and solid-state structure. Key structural parameters have been extensively studied, primarily using P3HT as a model system, to optimize charge transport.

Regioregularity (RR) refers to the consistency of the side-chain positioning on the polythiophene backbone. In P3HDT, this relates to the coupling between monomer units, which can be head-to-tail (HT) or head-to-head (HH)/tail-to-tail (TT).

High regioregularity (typically >95% HT) is essential for achieving high charge carrier mobility. acs.orgfigshare.com A regular, defect-free backbone allows the polymer to adopt a planar conformation, which is necessary for close and ordered π-π stacking in the solid state. mdpi.com This ordered packing minimizes energetic disorder and enhances interchain electronic coupling, thereby facilitating efficient charge hopping. acs.org

Conversely, a low regioregularity introduces "kinks" and twists into the polymer backbone, disrupting planarity and preventing effective packing. mdpi.com This leads to increased disorder, larger distances between chains, and significantly reduced charge carrier mobility. acs.org Studies on P3HT have shown that even small decreases in regioregularity can lead to a substantial drop in mobility. For example, a decrease in RR from nearly 100% to 90% was shown to reduce hole mobility by a factor of 10. acs.org Another study demonstrated that eliminating regioregularity defects entirely could improve electron mobility by three orders of magnitude. chemrxiv.org

| Regioregularity (%) | Relative Hole Mobility (a.u.) | Key Structural Feature |

| >98% | High | Highly planar chains, ordered π-stacking |

| 96% | Intermediate | Mostly planar chains, some packing defects |

| 90% | Low | Kinked chains, disrupted packing, high disorder |

| <85% | Very Low | Highly disordered, amorphous-like structure |

This table illustrates the general trend observed for poly(3-alkylthiophene)s based on aggregated data from multiple studies. acs.orgacs.org

The molecular weight (MW), or polymer chain length, has a critical and non-monotonic impact on charge carrier mobility.

Low Molecular Weight: At low MW, polymers like P3HDT tend to form well-defined but small and isolated crystalline domains. The chains may be too short to effectively bridge the gaps between these crystallites, leading to a transport network limited by numerous grain boundaries that act as traps. nih.gov

Intermediate to High Molecular Weight: As the MW increases, the mobility generally increases significantly. stanford.eduaip.org Longer chains can act as "tie chains," physically connecting different crystalline domains and providing continuous pathways for charge transport through the disordered amorphous regions. nih.gov This improved interconnectivity is crucial for efficient macroscopic transport.

Very High Molecular Weight: Beyond an optimal point, further increases in MW can lead to a plateau or even a decrease in mobility. aip.org Extremely long chains can increase solution viscosity, hindering processing and leading to greater entanglement and structural disorder in the final film, which can trap charges and impede transport. nih.gov

Research on P3HT has quantified this relationship, showing that mobility can increase by several orders of magnitude as MW increases before leveling off. nih.govaip.org

| Molecular Weight (Mn, kg/mol ) | Hole Mobility (cm²/Vs) in Diodes |

| 2.9 | 1.33 x 10⁻⁵ |

| 13.5 | 1.20 x 10⁻⁴ |

| 31.1 | 3.30 x 10⁻⁴ |

Data adapted from a study on regioregular P3HT diodes. stanford.edu

The final arrangement of polymer chains within a thin film—its morphology and molecular orientation—is a critical determinant of device performance. mdpi.com This structure is highly dependent on processing conditions such as the choice of solvent, deposition method (e.g., spin-coating, dip-coating), and post-deposition treatments like thermal annealing. mdpi.comnih.gov

A key morphological parameter is the orientation of the polymer crystallites with respect to the substrate. Two primary orientations are typically observed:

Edge-on: In this orientation, the polymer backbones are aligned parallel to the substrate, and the π-stacking direction is also in the plane of the substrate. This arrangement is highly favorable for devices like organic field-effect transistors (OFETs), where charge transport occurs laterally along the channel. researchgate.net The in-plane π-stacking provides excellent pathways for interchain hopping. researchgate.net

Face-on: Here, the polymer backbones are oriented perpendicular to the substrate, with the π-stacking direction also normal to the substrate plane. This orientation facilitates charge transport vertically through the film and is often preferred for devices like organic solar cells and LEDs. nih.gov

Studies have shown that the charge transport can be highly anisotropic. The mobility in a film with a predominantly edge-on orientation can be more than 100 times higher for in-plane transport compared to a film with a face-on orientation. researchgate.netresearchgate.net Therefore, controlling the processing to achieve the desired molecular orientation is a crucial strategy for optimizing the performance of P3HDT-based electronic devices. nist.gov

Ambipolar Charge Transport Characteristics

The ability of a semiconductor to transport both positive (holes) and negative (electrons) charge carriers is known as ambipolar charge transport. This property is crucial for the development of various organic electronic devices, including light-emitting transistors and complementary logic circuits. In the context of poly(3-alkylthiophene)s (P3ATs), the nature of the alkyl side chain plays a significant role in determining the charge transport characteristics. Poly(3-(2-hexyldecyl)thiophene) (P3HDT) is a derivative of the widely studied poly(3-hexylthiophene) (P3HT), distinguished by its branched 2-hexyldecyl side chain. This structural modification influences the polymer's morphology and, consequently, its electronic properties, including its capacity for ambipolar transport.

Research into the charge transport properties of P3ATs has shown that achieving efficient and balanced ambipolar transport is a significant challenge. Typically, these materials exhibit a preference for hole transport, with electron mobility being considerably lower. The branched side chain in P3HDT introduces steric hindrance that can affect the intermolecular packing and ordering of the polymer chains in the solid state. This, in turn, influences the efficiency of both intra- and inter-chain charge hopping, which are the primary mechanisms for charge transport in these materials.

While P3HT has been extensively studied, demonstrating high hole mobilities, its electron mobility is often significantly lower, making it predominantly a p-type (hole-transporting) material. The introduction of the bulkier, branched 2-hexyldecyl side chain in P3HDT can lead to a more disordered film morphology compared to its linear counterpart. This increased disorder can impact both hole and electron transport.

Detailed studies specifically characterizing the ambipolar performance of P3HDT are limited in publicly available literature. However, broader research on the impact of side-chain engineering on polythiophenes provides valuable insights. For instance, investigations into diketopyrrolopyrrole (DPP)-based polymers have shown that modifying the length and branching of the alkyl side chains, including the use of 2-hexyldecyl groups, can significantly alter charge carrier mobilities. In some cases, extending the alkyl chain length from 2-hexyldecyl to 2-octyldodecyl has been found to increase structural order in thin films, leading to higher charge carrier mobilities.

To achieve ambipolar behavior in polythiophene-based systems, several strategies are often employed, such as blending with n-type materials or chemical modification of the polymer backbone. For pristine P3HDT, the observation of significant electron transport would depend on factors such as the purity of the material, the device architecture used for testing (e.g., field-effect transistor configuration), and the nature of the electrode materials, which can influence the injection of both holes and electrons.

The table below presents a comparative overview of charge carrier mobilities in related polythiophene systems to provide context for the expected performance of P3HDT. It is important to note that these values can vary significantly based on experimental conditions.

| Polymer System | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |

| Regioregular Poly(3-hexylthiophene) (P3HT) | 10⁻³ - 10⁻¹ | 10⁻⁶ - 10⁻⁴ | Field-Effect Transistor (FET) |

| P3HT / PCBM Blend | ~10⁻³ - 10⁻² | ~10⁻³ - 10⁻² | Time-of-Flight (ToF) |

| DPP-based polymer with 2-hexyldecyl side chains | >0.1 | - | Organic Field-Effect Transistor (OFET) |

Advanced Academic Research Themes and Applications

Design Principles for High-Performance Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to their molecular structure, particularly the alkyl side chains in poly(3-alkylthiophene)s. The 2-hexyldecyl group is a "β-branched" side chain, and its position and bulkiness are critical design elements that influence material properties and, consequently, device performance.

Key design principles elucidated from studying branched-chain P3ATs include:

Solubility and Processability: The primary role of the alkyl side chain is to ensure solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing. The bulky, branched 2-hexyldecyl group significantly enhances solubility compared to linear chains of similar weight, which is essential for forming uniform, high-quality thin films.

Molecular Packing and Morphology: Side-chain engineering is a powerful tool for controlling the solid-state arrangement of polymer backbones. Unlike linear side chains which tend to promote a high degree of crystallinity, branched chains introduce steric hindrance. This disruption can reduce the tendency for strong π–π stacking between conjugated backbones. nih.gov Placing the branching point closer to the polymer backbone generally leads to a tighter packing structure in the side-chain direction and an increased glass transition temperature (Tg). researchgate.net

Charge Carrier Mobility: The mobility of charge carriers in a polymer film is highly dependent on its morphology. While excessive disorder is detrimental, the controlled introduction of steric hindrance via branched chains can prevent the formation of overly large crystalline domains that can lead to charge trapping at grain boundaries. Research on isomeric polymers has shown that β-branched chains (like 2-hexyldecyl) allow for more favorable π–π stacking compared to α-branched chains, striking a balance between solubility and ordered packing conducive to efficient charge transport. nih.gov For instance, studies comparing various P3ATs show that subtle changes in side-chain structure can alter film morphology and significantly impact photovoltaic performance. researchgate.net

Table 1: Comparison of Properties for Polythiophenes with Linear vs. Branched Side Chains

| Property | Poly(3-hexylthiophene) (Linear) | Poly(3-(2-ethylhexyl)thiophene) (Branched) | General Implication for Poly(3-(2-hexyldecyl)thiophene) |

|---|---|---|---|

| Solubility | Moderate | High | High solubility, enabling versatile processing. |

| Crystallinity | High | Lower | Reduced crystallinity, leading to more amorphous films. |

| π-π Stacking Distance | Shorter | Longer | Increased distance may reduce charge hopping efficiency. nih.gov |

| Film Morphology | Well-defined nanofibrils | More isotropic, less defined features | Isotropic morphology, potentially beneficial for bulk heterojunctions. |

| Charge Mobility | Generally higher in crystalline form | Variable; can be lower due to disorder | Mobility is a trade-off between solubility and order. |

Electrochromic Applications and Redox Stability Considerations

Electrochromism is the property of materials to reversibly change color when a voltage is applied, leading to a change in their redox state. Polythiophenes are well-known electrochromic materials, and their properties can be tuned via side-chain modification. The 2-hexyldecyl group influences the electrochromic behavior and stability of the corresponding polymer.

Color and Contrast: The color of a polythiophene film is determined by the electronic transitions of its conjugated backbone. In its neutral (reduced) state, poly(this compound) typically exhibits a color associated with a long effective conjugation length. Upon oxidation (p-doping), the formation of polarons and bipolarons introduces new electronic transitions at lower energies, causing a distinct color change. The bulky side chains can influence the planarity of the backbone, thereby affecting the absorption spectrum and the achievable colors. Copolymerization of different thiophene (B33073) derivatives is a common strategy to achieve multicolor shifts. mdpi.com

Switching Speed: The speed at which the material can change color is dependent on the diffusion of counter-ions from the electrolyte into and out of the polymer film to balance the charge. The amorphous morphology and increased free volume created by the bulky 2-hexyldecyl side chains can facilitate faster ion transport, potentially leading to improved switching speeds compared to more crystalline, linear-chain analogues.

Redox Stability: The long-term stability of an electrochromic device is a critical parameter. Degradation can occur through irreversible electrochemical reactions or the trapping of ions within the film. rsc.org Alkyl groups are electron-donating, which helps to stabilize the cationic radical species (polarons) formed during oxidation, contributing to good redox stability. mdpi.com However, the morphology of the film plays a crucial role; trapped ions can block electroactive sites and reduce performance over time. rsc.org Research on related systems provides insights into achievable performance metrics.

Table 2: Representative Electrochromic Performance of Thiophene-Based Polymers

| Polymer System | Wavelength (nm) | Optical Contrast (ΔT%) | Coloration Efficiency (cm²/C) | Switching Time (s) |

|---|---|---|---|---|

| P(DTC-co-TF) / PEDOT-PSS Device nih.gov | 627 | 43.4% | N/A | < 0.6 |

| P(DTC-co-TF2) / PEDOT-PSS Device nih.gov | 627 | N/A | 512.6 | N/A |

| Fe-Tt Metallo-Supramolecular Polymer mdpi.com | N/A | 64.5% | N/A | N/A |

| P(EDOT-co-Pr) mdpi.com | N/A | up to 45.96% | up to 507 | N/A |

Data are for representative and related thiophene-based systems to illustrate typical performance ranges.

Energy Storage Materials Derived from Conjugated Polymers

Conjugated polymers like poly(this compound) are promising candidates for electrode materials in energy storage devices, such as batteries and supercapacitors, due to their light weight, flexibility, and redox activity. researchgate.net

Mechanism of Charge Storage: In these applications, the polymer stores charge through reversible p-doping and n-doping processes (oxidation and reduction), which is a pseudocapacitive mechanism. nih.gov During charging, ions from the electrolyte move into the polymer matrix to balance the charge on the backbone, and they are released during discharge.

Influence of Side Chains: The side-chain architecture is critical for performance. Studies on polythiophenes in lithium-ion batteries have shown that the length and nature of the side chain play a pivotal role in ion transport, stability, and capacity retention. rsc.orgenergyfrontier.us The large 2-hexyldecyl group can enhance performance by:

Increasing the free volume within the polymer, which creates channels for easier diffusion of electrolyte ions.

Improving the polymer's adhesion to the current collector and accommodating the volume changes that occur during charging and discharging cycles.

Enhancing solubility, allowing it to be processed as a binder material for other active materials like silicon or magnetite. rsc.org

Performance Metrics: Research into thiophene-based polymers for anode materials in lithium-ion batteries has shown promising results. For example, certain crosslinked thiophene-based polymers have demonstrated high specific capacities and excellent cycling stability. researchgate.net While data for poly(this compound) itself is not prominent, the performance of related materials underscores the potential of this class of polymers.

Table 3: Electrochemical Performance of Thiophene-Based Polymers in Energy Storage

| Polymer System | Application | Specific Capacity / Capacitance | Cycling Stability |

|---|---|---|---|

| Poly(3,3′-bithiophene) researchgate.net | Li-ion Battery Anode | 1215 mAh g⁻¹ (initial) | 663 mAh g⁻¹ after 1000 cycles |

| Phenothiazine-based Polymer researchgate.net | Li-ion Battery Cathode | 178 mAh g⁻¹ | ~100% retention after 1000 cycles |

| Graphene-Polythiophene Nanocomposite iieta.org | Supercapacitor | 154 F/g | ~80% efficiency after 100 cycles |

| PTPTD@AC Composite mdpi.com | Li-ion Battery Anode | 247.3 mAh g⁻¹ after 300 cycles | 146.6 mAh g⁻¹ after 1000 cycles |

Interfacial Engineering in Organic Electronic Systems

Controlling Molecular Orientation: The orientation of polymer chains at an interface—either "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate)—dramatically affects charge transport. nih.gov The bulky 2-hexyldecyl side chain sterically influences this orientation. While linear-chain P3HT can be manipulated to form highly ordered structures, the inherent disorder from branched chains can be used to create a more isotropic interface, which can be advantageous in applications like bulk heterojunction solar cells.

Modifying Surface Energy: The chemical nature of the side chains dictates the surface energy of the polymer film. This property is crucial for controlling the morphology of subsequently deposited layers. A polymer with 2-hexyldecyl side chains will present a non-polar, hydrocarbon-rich surface, influencing the crystallization of acceptor molecules (like fullerenes) in a blend or the wetting of a top electrode material.

Use as an Interfacial Layer: Polymers like poly(this compound) can be synthesized with functional end-groups or blended in small amounts to act as a surface modifier. For example, functionalized polymers can self-assemble at an electrode interface to reduce the energy barrier for charge injection or extraction. mdpi.com The introduction of specific chemical groups onto the side chains allows for covalent modification of surfaces, enabling fine-tuning of interfacial interactions. nih.gov Modifying the dielectric/semiconductor interface with specific layers has been shown to improve transistor performance by promoting favorable polymer grain formation. semanticscholar.org

Theoretical and Computational Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the intrinsic electronic and structural properties of molecules. rdd.edu.iqniscpr.res.in DFT has been successfully employed to study various thiophene-containing molecules, providing a fundamental understanding of their behavior. rdd.edu.iqnih.gov

DFT calculations are crucial for determining the electronic structure of 3-(2-Hexyldecyl)thiophene, specifically the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are fundamental to the electronic and optical properties of the material, as they govern charge injection, transport, and light absorption/emission processes.

For this compound, calculations would typically show that the HOMO and LUMO are primarily localized on the π-conjugated thiophene (B33073) ring. The electron-donating, but non-conjugated, 2-hexyldecyl side chain has a secondary, perturbative effect on the orbital energies, primarily influencing solubility and solid-state packing rather than directly participating in the electronic frontier orbitals. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a key parameter that determines the wavelength of light the molecule can absorb and is a critical factor in its application in optoelectronic devices. rdd.edu.iq

Table 1: Representative Electronic Properties of Thiophene Derivatives Calculated via DFT This table presents typical parameters investigated for thiophene derivatives to illustrate the outputs of quantum mechanical studies. The values are representative and not specific experimental data for this compound.

| Property | Description | Typical Focus of Investigation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Ionization potential, charge transport characteristics. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Electron affinity, charge transport characteristics. |

| Energy Gap (Eg) | The energy difference between the HOMO and LUMO levels (ELUMO - EHOMO). | Optical absorption properties, prediction of semiconductor behavior. |

| Orbital Distribution | The spatial location of the HOMO and LUMO electron densities within the molecule. | Identification of the electronically active region (thiophene ring). |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influence on intermolecular interactions and molecular packing. |

The branched 2-hexyldecyl side chain imparts significant conformational flexibility to the this compound molecule. Understanding the preferred conformations and the energy barriers between them is essential, as these factors dictate how the molecules arrange themselves in the solid state, which in turn affects the bulk material properties like charge mobility.

Quantum mechanical calculations can be used to perform a conformational analysis by systematically rotating the single bonds associated with the alkyl chain and the bond connecting it to the thiophene ring. For each conformation, the electronic energy is calculated to map out the potential energy surface. This analysis helps identify the lowest-energy (most stable) conformers and the rotational energy barriers. This information is a critical input for developing accurate force fields for larger-scale molecular dynamics simulations.

Molecular Dynamics Simulations and Force Field Development

While quantum mechanics provides a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior and time evolution of a large ensemble of molecules. duke.edu This is crucial for understanding properties like thin-film morphology, glass transition temperatures, and the dynamics of polymer chains containing this compound units. chemrxiv.org

The accuracy of MD simulations depends entirely on the quality of the underlying force field—a set of equations and parameters that describe the potential energy of the system as a function of atomic positions. uiuc.edunih.gov For novel molecules like this compound, a specific force field often needs to be developed.

The process typically involves:

Parameterization: The force field is broken down into bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) terms. uiuc.edu

Quantum Mechanical Input: DFT calculations are performed on the molecule and its fragments to obtain reference data. For instance, bond lengths and angles are taken from optimized geometries, while force constants are derived from vibrational frequency calculations. Torsional parameters are often fitted to match the potential energy profiles from DFT scans of dihedral angles. Atomic partial charges are derived to reproduce the quantum mechanical electrostatic potential. chemrxiv.orgunipi.it

Validation: The developed force field is tested by running MD simulations and comparing the results for certain properties (e.g., density, heat of vaporization) against available experimental data or more accurate quantum calculations. chemrxiv.orgunipi.it

Studies on polymers incorporating 2-hexyldecyl side chains have successfully used this hierarchical approach, combining existing parameters from established force fields (like GROMOS or CHARMM) with newly derived parameters for the specific chemical connectivities. chemrxiv.orgnih.gov

Table 2: Components of a Classical All-Atom Force Field This table outlines the typical energy terms that are parameterized during force field development for molecules like this compound.

| Term | Description | Source of Parameters |

| Bond Stretching | Energy associated with the stretching or compressing of a covalent bond. | QM geometry optimization and frequency analysis. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | QM geometry optimization and frequency analysis. |

| Torsional Dihedrals | Energy associated with the rotation around a central bond in a four-atom sequence. | QM potential energy scans of dihedral angles. |

| Non-bonded Interactions | Includes van der Waals and electrostatic (Coulombic) forces between atoms. | QM electrostatic potential, experimental data (e.g., liquid density). |

Modeling of Exciton (B1674681) Dynamics and Localization